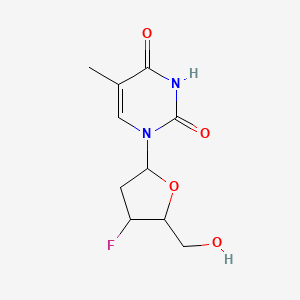

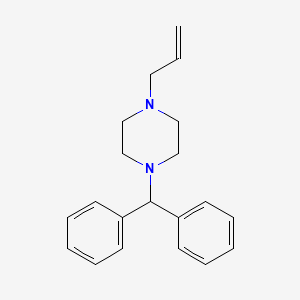

![molecular formula C15H13N3O4S B1666957 2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole CAS No. 93987-29-2](/img/structure/B1666957.png)

2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole

概要

説明

The compound “2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazoles play an important role in medicinal chemistry, as many of its derivatives have demonstrated significant biological activity .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One common method is the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia in a molar ratio of 1:1:2, respectively . The reaction is usually carried out in water or a water–alcohol mixture at 50–100 °C .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are crucial . The reaction conditions for the synthesis of imidazole derivatives are usually mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For instance, 2-Methylimidazole is a colourless crystalline solid with a boiling point of 267 °C and a melting point of 142–145 °C . It is soluble in water and very soluble in ethanol .科学的研究の応用

Cancer Research: HNF4α Inhibition

BI6015 has been identified as an antagonist of the hepatocyte nuclear factor 4α (HNF4α), which plays a crucial role in liver development and metabolism . Its inhibition by BI6015 has shown potential in cancer research, particularly in the study of hepatocellular carcinoma (HCC). The compound has demonstrated cytotoxic activity against a range of tumor cell lines, suggesting its utility in developing anticancer strategies .

Diabetes Research: Insulin Promoter Repression

The antagonistic effect of BI6015 on HNF4α also extends to the repression of insulin promoter activity. This property is being explored in diabetes research, as HNF4α is known to regulate genes involved in glucose metabolism and homeostasis . By modulating the activity of this transcription factor, BI6015 could contribute to new therapeutic approaches for diabetes management.

Gastric Cancer: Oncogenic Pathway Modulation

BI6015 and its derivatives have been studied for their effects on oncogenic pathway signaling in gastric cancer (GC). The compound has been used to investigate the downregulation of various oncogenic pathways, including the embryonic cascade WNT, which is implicated in GC tumorigenesis . This research could lead to more effective, targeted therapies for GC.

Drug Design: Transcription Factor Targeting

The ability of BI6015 to inhibit specific oncogenic signaling pathways makes it a valuable tool in drug design. It serves as a model for developing druggable transcription factor inhibitors, which are crucial for targeting specific oncogenic pathways in various cancers .

Metabolic Disorders: Hepatic Steatosis Induction

In studies involving primary mouse hepatocytes, BI6015 has been shown to induce hepatic steatosis, a condition characterized by excessive fat accumulation in the liver . This application is significant for researching metabolic disorders and understanding the molecular mechanisms underlying hepatic steatosis.

In Vivo Studies: Apoptosis Induction in HCC Models

BI6015 has been utilized in in vivo studies to induce apoptosis in mouse models of human hepatocellular carcinoma. The compound’s administration led to the expression of HNF4α deficiency and subsequent liver degeneration, providing insights into the potential therapeutic use of HNF4α antagonists in treating liver cancer .

作用機序

Target of Action

BI-6015 is an antagonist of the hepatocyte nuclear factor 4α (HNF4α) . HNF4α is a nuclear receptor that regulates gene expression in various cells, including intestinal cells, liver cells, and pancreas-β cells .

Mode of Action

BI-6015 represses the expression of known HNF4α target genes . It achieves this by decreasing HNF4α DNA binding . This interaction results in the inhibition of insulin promoter activity through HNF4α antagonism .

Biochemical Pathways

The primary biochemical pathway affected by BI-6015 is the HNF4α pathway. By inhibiting the expression of HNF4α target genes, BI-6015 disrupts the normal functioning of this pathway. The downstream effects of this disruption are still under investigation, but it is known that HNF4α plays a crucial role in metabolic homeostasis .

Result of Action

BI-6015 exhibits cytotoxic activity in a range of tumor cell lines, including human hepatocellular carcinoma . In vitro experiments have shown that BI-6015 is markedly toxic to Hep3B cells but spares primary hepatocytes . In vivo, BI-6015 induces loss of HNF4α expression and hepatic steatosis in mice .

Action Environment

The action of BI-6015 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact the compound’s action, efficacy, and stability . .

Safety and Hazards

将来の方向性

Imidazole derivatives have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, the future directions in the research of imidazole derivatives are promising and potentially valuable for treating incurable diseases .

特性

IUPAC Name |

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVCPQPMRPHZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010191 | |

| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole | |

CAS RN |

93987-29-2 | |

| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

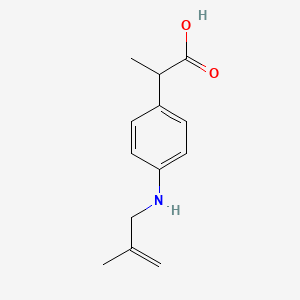

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)